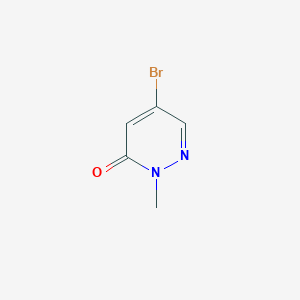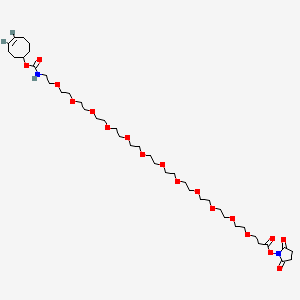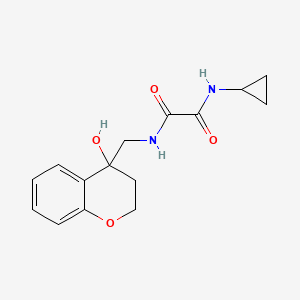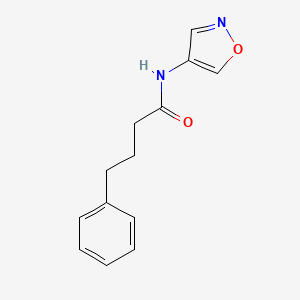
5-bromo-2-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-bromo-2-methylpyridazin-3(2H)-one” is a chemical compound with the molecular formula C5H5BrN2O . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .
Molecular Structure Analysis
The molecular structure of “5-bromo-2-methylpyridazin-3(2H)-one” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromine atom at the 5th position and a methyl group at the 2nd position .Chemical Reactions Analysis
While specific chemical reactions involving “5-bromo-2-methylpyridazin-3(2H)-one” are not available, similar compounds have been used in various chemical reactions. For instance, they can be elaborated along multiple growth-vectors through reactions such as N-alkylation, borylation, Suzuki–Miyaura cross-coupling, Buchwald–Hartwig amination, and metalation .Physical And Chemical Properties Analysis
The molecular weight of “5-bromo-2-methylpyridazin-3(2H)-one” is 189.01 . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available.Scientific Research Applications
Chemical Functionalization
5-bromo-2-methylpyridazin-3(2H)-one is used in various chemical functionalization processes. For instance, its derivatives were aminocarbonylated in palladium-catalysed reactions, showing high reactivity and yielding 4,5-dicarboxamides with primary amines (Takács et al., 2012). Such reactions are significant for creating complex organic compounds for different applications.
Synthesis of Heterocyclic Compounds
The compound is instrumental in synthesizing various heterocyclic compounds. A study demonstrated its utility in synthesizing 3-bromo-6-methylpyridazine, illustrating an effective method for manufacturing this compound (Xin Bing-wei, 2008). These heterocyclic compounds are crucial in pharmaceuticals and materials science.
Organic and Coordination Chemistry
5-bromo-2-methylpyridazin-3(2H)-one derivatives are used in organic and coordination chemistry. One study described using this compound in the synthesis of piperazine-containing heteroditopic ligands as receptors for metal salts (Wang et al., 2006). This application is vital in the development of new materials and catalysts.
Corrosion Inhibition
This compound has shown effectiveness in steel corrosion inhibition. A specific derivative was found to adsorb on the steel surface and showed inhibition efficiency, indicating its potential use in industrial applications to prevent corrosion (Bouklah et al., 2006).
Synthesis of Novel Pyridine-Based Derivatives
It is also used in synthesizing novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives have shown potential as chiral dopants for liquid crystals and have been evaluated for their biological activities, including anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Grignard Reactions
Grignard reagents react with 6-methylpyridazin-3(2H)-one derivatives to produce various substituted pyridazinones, essential in organic synthesis and pharmaceutical development (Baddar et al., 1972).
Formation of Branched Oligopyridines
The compound is used in the synthesis of branched oligopyridines, a class of compounds with potential applications in electronic materials and photovoltaics (Pabst & Sauer, 1999).
Suzuki–Miyaura Reactions
5-bromo-2-methylpyridazin-3(2H)-one is involved in Suzuki–Miyaura reactions, specifically with ferrocene boronates. These reactions are crucial for developing organometallic chemistry and potential anticancer therapies (El Alaoui et al., 2022).
Cancer Research
A series of derivatives of 5-bromo-2-methylpyridazin-3(2H)-one were synthesized and evaluated for their inhibitory activity against cancer cell lines, demonstrating its potential in cancer research and drug development (Xiong et al., 2020).
Chiral Synthesis
The compound has been used in the chiral synthesis of 2-substituted piperazines, indicating its role in producing enantiomerically pure compounds for pharmaceuticals (Micouin et al., 1994).
Future Directions
The future directions for “5-bromo-2-methylpyridazin-3(2H)-one” and similar compounds could involve their use in the development of new drugs. Heterocyclic compounds represent attractive starting points for fragment-based drug discovery due to their ability to engage with the target protein through a wide variety of intermolecular interactions .
properties
IUPAC Name |
5-bromo-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-8-5(9)2-4(6)3-7-8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLIQPQINLPDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methylpyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2696377.png)

![7-(Tert-Butoxycarbonyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylic Acid](/img/structure/B2696379.png)



![2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol](/img/structure/B2696385.png)
![1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)azetidine](/img/structure/B2696387.png)

![N-(1-cyanocyclohexyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2696390.png)
![N-(3,4-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2696393.png)
![1-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696394.png)
![Tert-butyl 2-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2696396.png)
![(E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole](/img/structure/B2696397.png)